![molecular formula C14H20N2O3 B3033714 {1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid CAS No. 1142210-39-6](/img/structure/B3033714.png)
{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid
Overview
Description
This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound . It is also related to Pyrrothiogatain, a novel inhibitor of GATA family proteins .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a conjugated central unit linked with terminal deprotonated pyrrole units .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which share a similar structure with your compound, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Antimicrobial Activity
In a study, heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole were synthesized starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid . The hybrid molecule showed high affinity to the tRNA (Guanine37-N1)-methyltransferase (TrmD) isolated from P. aeruginosa . The results of antimicrobial activity screening revealed the antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .
Antileishmanial Activity
Although not directly related to your compound, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Anticancer Activity
Pyrrole derivatives, which share a similar structure with your compound, have shown good cytotoxic activity against some cancer cell lines .
Mechanism of Action
Target of Action
The primary targets of the compound “{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid” are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Biochemical Pathways
Indole derivatives, which this compound is a part of, are known to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Given its structural similarity to indole derivatives, it may exhibit a range of biological activities .
properties
IUPAC Name |
2-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9-7-10(2)15-13(9)14(19)16-5-3-11(4-6-16)8-12(17)18/h7,11,15H,3-6,8H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHZMKZJEDRFKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)N2CCC(CC2)CC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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